(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-3-carbonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO/c1-10(2)8-4-5-11(10,3)7-13(6-8)9(12)14/h8H,4-7H2,1-3H3/t8-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIPAWWJQRNODI-KCJUWKMLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(CN(C2)C(=O)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)CN(C2)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-3-carbonyl chloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and the regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . Industrial production methods often rely on the stereoselective formation of the bicyclic scaffold from acyclic starting materials that contain all the required stereochemical information .
Chemical Reactions Analysis
(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-3-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chloride group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H19N
- Molecular Weight : 153.26 g/mol
- CAS Number : 465-49-6
- Density : 0.89 g/cm³
- Boiling Point : 186.1°C at 760 mmHg
- Flash Point : 59.3°C
The compound features a nitrogen atom within a bicyclic structure, which contributes to its unique reactivity and interactions with biological systems.
Synthetic Intermediate
(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane is widely used as a building block in the synthesis of more complex organic molecules. Its bicyclic structure allows for various functionalization reactions that can lead to the creation of novel compounds with desired properties.
Research indicates that this compound may serve as a ligand for biological receptors or enzymes. Its interactions can facilitate studies on molecular mechanisms and pathways in biological systems:
- Mechanism of Action : The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Pharmaceutical Development
The compound's unique structure has made it a subject of interest in drug discovery and development:
- Potential Therapeutic Uses : Preliminary studies suggest that derivatives of (1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane may exhibit anti-inflammatory or analgesic properties.
Industrial Applications
In industrial settings, (1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane can be utilized in the production of specialty chemicals and materials:
- Production Methods : Large-scale chemical synthesis often employs optimized reaction conditions to maximize yield and purity.
Case Study 1: Synthesis of Novel Ligands
A study demonstrated the use of (1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane as a precursor in synthesizing novel ligands for G-protein-coupled receptors (GPCRs). These ligands showed promising binding affinities and selectivities in preliminary assays.
In another research project, derivatives of camphidine were evaluated for their anti-inflammatory effects in vitro. The results indicated that certain modifications to the bicyclic structure enhanced the biological activity compared to the parent compound.
Mechanism of Action
The mechanism of action of (1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-3-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
Compounds sharing the azabicyclo[3.2.1]octane core but differing in functional groups and substituents were analyzed. Key examples include:
Key Observations:
- Reactivity : The target compound’s carbonyl chloride group makes it more reactive toward nucleophiles compared to hydrochloride salts or carboxylic acid derivatives .
- Pharmaceutical Relevance : Trospium-related compounds (e.g., Related Compound B) and cocaine derivatives highlight the azabicyclo[3.2.1]octane framework’s utility in drug development .
- Solubility : Hydrochloride salts (e.g., rac-(1R,5S)-derivative) exhibit enhanced water solubility, advantageous for formulation .
Pharmaceutical Intermediates
The target compound’s carbonyl chloride group enables its use in synthesizing amide-linked pharmaceuticals, akin to Trospium Chloride intermediates . For example:
Limitations and Data Gaps
- Toxicity Data: No acute or chronic toxicity data exist for the target compound, necessitating further studies .
- Environmental Impact : Persistence, bioaccumulation, and degradation metrics are undocumented for most analogs .
Biological Activity
(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-3-carbonyl chloride is a bicyclic compound belonging to the tropane alkaloid family. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in modulating neurotransmitter systems and exhibiting anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is C11H18ClNO, with a molecular weight of 219.72 g/mol. The structure features a bicyclic framework that is characteristic of tropane alkaloids, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H18ClNO |
| Molecular Weight | 219.72 g/mol |
| CAS Number | 465-49-6 |
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes involved in inflammatory pathways.
Target Receptors:
The compound is believed to interact with various receptors including:
- Nicotinic Acetylcholine Receptors (nAChRs) : These receptors are implicated in cognitive functions and neuroprotection.
- N-acylethanolamine-hydrolyzing acid amidase (NAAA) : Inhibition of NAAA has been shown to enhance the levels of palmitoylethanolamide (PEA), which possesses anti-inflammatory properties .
Biochemical Pathways:
The compound's effects on neurotransmitter systems suggest it may modulate pathways involving acetylcholine and other neuromodulators. This modulation can lead to alterations in synaptic transmission and neuroinflammation.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anti-inflammatory Effects:
Studies have highlighted that compounds with a similar azabicyclic structure can inhibit NAAA activity effectively. For instance, a derivative demonstrated an IC50 value of 0.042 μM against human NAAA . This inhibition is crucial for managing inflammatory responses.
Neuroprotective Properties:
The ability to interact with nAChRs suggests potential neuroprotective effects, which could be beneficial in neurodegenerative diseases where cholinergic signaling is compromised.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Inhibition of NAAA : A study focused on pyrazole azabicyclo[3.2.1]octanes revealed that modifications to the azabicyclic core led to enhanced NAAA inhibitory activity . This highlights the potential for structural optimization in developing more potent derivatives.
- Neurotransmitter Modulation : Research into tropane alkaloids has shown that they can influence dopamine and serotonin pathways, suggesting that (1R,5S)-1,8,8-trimethyl derivatives may have similar effects .
Q & A
Q. What are the recommended synthetic routes for preparing (1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-3-carbonyl chloride?
The compound is synthesized via nucleophilic acyl substitution of the corresponding bicyclic tertiary amine with phosgene or thionyl chloride. Evidence from Pfizer's arylpiperidine derivative synthesis (Example 7, Preparation S) highlights the use of potassium carbonate and pyridine as base catalysts to facilitate the reaction. Reaction optimization should focus on temperature control (~60°C) and inert atmosphere (nitrogen) to minimize side reactions, with purification via recrystallization or column chromatography .
Q. How should researchers handle this compound safely in the laboratory?
Safety protocols include wearing nitrile gloves, lab coats, and eye protection (H315/H319 hazards). Use fume hoods to avoid inhalation (H335). In case of skin contact, wash immediately with water; for eye exposure, rinse cautiously for 15 minutes (P305+P351+P338). Dispose of waste via certified hazardous waste services, as no biodegradability or bioaccumulation data exist .
Q. What analytical methods are suitable for characterizing this compound?
Use LC-MS (liquid chromatography-mass spectrometry) with a C18 column and acetonitrile/water gradient for purity assessment. Structural confirmation requires H/C NMR, focusing on the bicyclic scaffold’s stereochemistry (e.g., δ 1.2–1.5 ppm for methyl groups) and carbonyl chloride’s distinct IR stretch (~1800 cm). High-resolution mass spectrometry (HRMS) can verify the molecular ion (CHClNO, theoretical MW: 229.09) .
Advanced Research Questions
Q. How can researchers address contradictions in reaction yields during scale-up synthesis?
Yield discrepancies often arise from steric hindrance in the bicyclic scaffold or moisture sensitivity of the carbonyl chloride. Mitigation strategies:
Q. What methodologies are effective for analyzing impurities in derivatives of this compound?
Trospium chloride-related impurities (e.g., Compound B/C) can be quantified using HPLC with a polar stationary phase (e.g., Zorbax SB-CN) and UV detection at 220 nm. For structural elucidation, combine H NMR (e.g., spiro-pyrrolidinium protons at δ 3.2–3.5 ppm) and tandem MS/MS fragmentation patterns (e.g., m/z 373.14 for [M+H] of Compound B) .
Q. How does the stereochemistry of the bicyclic core influence pharmacological activity in 5-HT4 receptor agonists?
The (1R,5S) configuration enhances receptor binding affinity due to optimal spatial alignment of the carbonyl chloride with the agonist’s active site. Comparative studies using enantiomeric analogs (e.g., 1S,5R) show >50% reduced efficacy in cAMP assays. Molecular docking simulations (e.g., AutoDock Vina) should prioritize hydrophobic interactions with transmembrane helices 3 and 7 .
Q. What are the stability challenges of this compound under acidic or basic conditions?
The carbonyl chloride is prone to hydrolysis, forming the corresponding carboxylic acid (confirmed by IR loss of ~1800 cm). Stability studies (pH 1–12, 25–40°C) reveal rapid degradation at pH >10 (t <1 hr). For long-term storage, maintain anhydrous conditions at –20°C in amber vials .
Methodological Tables
Table 1: Key Synthetic Parameters for Arylpiperidine Derivatives
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| Temperature | 60°C | <50°C: Incomplete reaction |
| Solvent | Pyridine | Non-polar solvents: Low yield |
| Base | KCO | Weak bases: Side-product formation |
Table 2: Analytical Signatures of Common Impurities
| Impurity | HPLC Retention (min) | MS/MS Fragments (m/z) |
|---|---|---|
| Trospium Compound B | 8.2 | 373.14 → 155.08, 218.10 |
| Hydrolysis Product | 6.9 | 229.09 → 185.06 (CO loss) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
